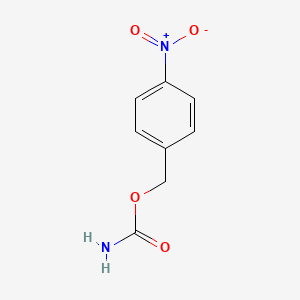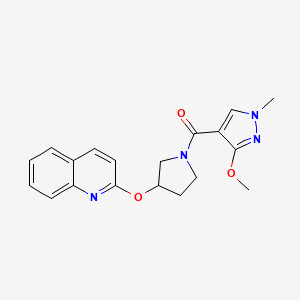
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone”. However, it seems to be a complex organic compound that likely has applications in the field of medicinal chemistry123.
Synthesis Analysis
The specific synthesis process for this compound is not available in the retrieved data. However, similar compounds have been synthesized through various methods456. For a precise synthesis process, a detailed study or consultation with a chemist would be necessary.Molecular Structure Analysis
The exact molecular structure analysis for this compound is not available in the retrieved data. However, similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR51.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, similar compounds have been involved in various chemical reactions451.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved data. However, similar compounds have been analyzed for their physical and chemical properties517.Scientific Research Applications
Synthesis and Reactivity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone and its analogs have been a subject of research in synthetic organic chemistry, focusing on the synthesis of novel heterocyclic compounds. For example, research has explored the convergent synthesis of trifluoromethyl-substituted methanones, highlighting methodologies that could potentially be applied to synthesize compounds with similar structures (Bonacorso et al., 2016). These synthetic routes offer a basis for producing compounds for further biological evaluation.
Biological Activities
Compounds structurally related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have shown a range of biological activities. For instance, some derivatives have demonstrated cytotoxicity in human leukocytes, suggesting potential applications in cancer research (Bonacorso et al., 2016). Additionally, certain pyrazoline derivatives have shown antimicrobial properties, indicating their potential use as antimicrobial agents (Kumar et al., 2012).
Spectroscopic Properties
The electronic and fluorescence properties of structurally similar compounds have been studied to understand the effects of structure and environment on their spectroscopic behavior. These studies provide insight into the design of materials with specific optical properties, which could be relevant for applications in material science and sensor development (Al-Ansari, 2016).
Pharmacological Potential
Research into analogs of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has identified potential pharmacological applications. For example, certain compounds have been identified as dual PDE3/4 inhibitors with bronchodilatory and anti-inflammatory activity, suggesting a potential for treating respiratory diseases (Ochiai et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not available in the retrieved data. However, similar compounds have been evaluated for their cytotoxic efficiency48.
Future Directions
The future directions for this compound are not available in the retrieved data. However, similar compounds have shown potential for further development in various fields98.
Please note that this analysis is based on the available data and may not be fully accurate or complete. For a more detailed and precise analysis, please consult with a chemist or a relevant expert.
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22-12-15(18(21-22)25-2)19(24)23-10-9-14(11-23)26-17-8-7-13-5-3-4-6-16(13)20-17/h3-8,12,14H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMWPYOOYRXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)


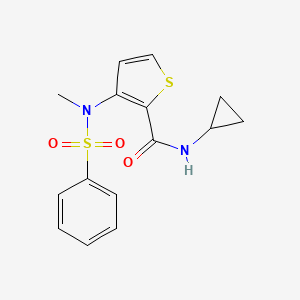
methanone](/img/structure/B2372353.png)
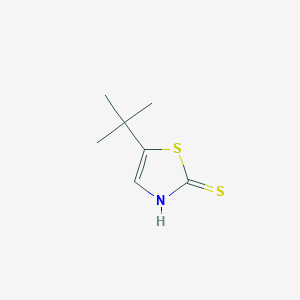
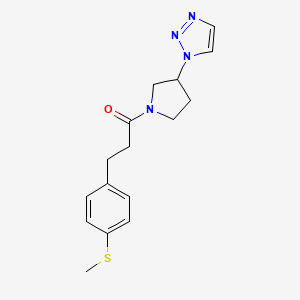
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
